molecular formula C22H23NO B11586130 (1-benzyl-1H-indol-3-yl)(cyclohexyl)methanone

(1-benzyl-1H-indol-3-yl)(cyclohexyl)methanone

Cat. No.: B11586130
M. Wt: 317.4 g/mol
InChI Key: LLLOFGDAOURYIJ-UHFFFAOYSA-N
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Description

(1-benzyl-1H-indol-3-yl)(cyclohexyl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the indole ring and a cyclohexyl group attached to the methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-1H-indol-3-yl)(cyclohexyl)methanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Benzylation: The indole core is then benzylated by reacting it with benzyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-1H-indol-3-yl)(cyclohexyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl or cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted indole derivatives.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-indol-3-yl)(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various receptors, modulating their activity and leading to biological effects. The benzyl and cyclohexyl groups enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-benzyl-1H-indol-3-yl)(cyclohexyl)methanone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and interactions compared to other similar compounds .

Properties

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

(1-benzylindol-3-yl)-cyclohexylmethanone

InChI

InChI=1S/C22H23NO/c24-22(18-11-5-2-6-12-18)20-16-23(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1,3-4,7-10,13-14,16,18H,2,5-6,11-12,15H2

InChI Key

LLLOFGDAOURYIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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